molecular formula C10H12Li4N5O14P3 B12749516 Tetralithium guanosine triphosphate CAS No. 116912-60-8

Tetralithium guanosine triphosphate

Cat. No.: B12749516
CAS No.: 116912-60-8
M. Wt: 547.0 g/mol
InChI Key: GWNNTMMGWQMBFN-ZVQJTLEUSA-J
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Description

Tetralithium guanosine triphosphate (GTPγS tetralithium; CAS 94825-44-2) is a synthetic, non-hydrolyzable analog of guanosine triphosphate (GTP). Its structure replaces the γ-phosphate oxygen with sulfur, forming a thiophosphate group (C₁₀H₁₂N₅O₁₃P₃S·4Li), which prevents hydrolysis by GTPase enzymes . The tetralithium salt formulation enhances aqueous solubility and stability, making it ideal for in vitro studies of GTP-binding proteins (G proteins) and their signaling cascades .

This compound competitively binds to G protein α-subunits, stabilizing their active GTP-bound state and enabling researchers to dissect downstream signaling pathways, such as cell growth, differentiation, and neurotransmitter regulation . It is widely used in radioligand binding assays (e.g., [35S]-GTPγS) to study G protein-coupled receptor (GPCR) activity, including opioid and cannabinoid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetralithium guanosine triphosphate can be synthesized through a series of chemical reactions involving guanosine and triphosphate groups. The synthesis typically involves the protection of hydroxyl groups, phosphorylation, and subsequent deprotection steps. The reaction conditions often require specific pH levels, temperatures, and catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Tetralithium guanosine triphosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different analogs with altered biochemical properties.

    Substitution: Substitution reactions involve the replacement of one functional group with another, which can modify the compound’s activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products: The major products formed from these reactions include various analogs of guanosine triphosphate, each with unique biochemical properties that can be utilized in different research applications.

Scientific Research Applications

Biochemical Research

Tetralithium guanosine triphosphate is extensively used in biochemical studies to investigate cellular signaling pathways. Its ability to activate G-proteins and other GTPases allows researchers to explore mechanisms involved in cell growth, differentiation, and apoptosis. Notably, this compound stabilizes certain protein conformations, facilitating research into ribosomal function and translation initiation factors.

Key Applications:

  • G-Protein Activation: It serves as a potent activator of G-proteins, influencing various signaling pathways critical for cellular functions.
  • Translation Studies: The compound's interaction with elongation factors and initiation factors provides insights into translation mechanics.
  • Kinetics of GTPase Reactions: Its non-hydrolyzable nature allows for extended studies on the kinetics of GTPase reactions without the complications introduced by hydrolysis.

Structural Comparisons

The structural features of this compound distinguish it from other nucleotide analogs. Below is a comparative table highlighting its characteristics alongside similar compounds:

Compound Name Structure/Modification Unique Features
Guanosine 5'-triphosphateStandard nucleotideHydrolyzable; essential for energy transfer
Guanosine 5'-[gamma-thio]triphosphate tetralithium saltContains a thio group at gamma positionHydrolysis-resistant; used in studying G-protein signaling
Guanylyl imidodiphosphate (GMPPNP)Imido modification on beta,gamma positionsNon-hydrolyzable; used for studying GTPase activity
Guanosine 5'-[beta,gamma-imido]triphosphate sodium saltSodium salt formSimilar stability profile; used in similar biochemical assays

This table illustrates how this compound's modifications allow it to fulfill specific roles in research while maintaining stability against hydrolysis, setting it apart from other nucleotide analogs.

Case Studies and Research Findings

Several studies have demonstrated the utility of this compound in various experimental settings:

  • Cellular Differentiation: Research has shown that guanosine and its derivatives can promote differentiation markers and induce S-phase cell-cycle arrest in neuroblastoma cells. In experiments, exposure to this compound significantly increased the number of cells bearing neurites and enhanced neurite length, indicating its role in promoting neuronal differentiation .
  • Signal Transduction Studies: In cystic fibrosis research, studies indicated that GTP-binding proteins inhibit cAMP activation of chloride channels in airway epithelial cells. The modulation of this signaling pathway using this compound could have therapeutic implications for improving chloride secretion in cystic fibrosis patients .

Synthesis and Stability

This compound can be synthesized through several methods, typically involving the modification of guanosine triphosphate with imidophosphate under controlled conditions to form the beta,gamma-imido derivative. This process requires careful control of pH and temperature to ensure optimal yield and purity.

Mechanism of Action

Tetralithium guanosine triphosphate exerts its effects by activating guanine-nucleotide-binding proteins (G proteins). These proteins play a crucial role in signal transduction pathways, mediating the response of cells to various external stimuli. The compound binds to the G proteins, inducing a conformational change that activates downstream signaling pathways. This activation can lead to various cellular responses, including changes in gene expression, enzyme activity, and cellular metabolism.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares GTPγS tetralithium with related guanosine phosphate analogs:

Compound Structural Modification Hydrolyzability Primary Function Solubility/Stability Key Applications
GTPγS tetralithium γ-thiophosphate; tetralithium salt Non-hydrolyzable Activates G proteins High (due to Li⁺) GPCR signaling assays
GTP (native) Native phosphate groups Hydrolyzable Substrate for GTPases Moderate Cellular energy metabolism
GDPβS trilithium β-thiodiphosphate; trilithium salt Non-hydrolyzable Inhibits G proteins High G protein inhibition studies
5′-C-methyl GTP 5′-C-methyl substitution Hydrolyzable Alters ribose conformation Low RNA polymerase kinetics
Gpp(NH)p (GMP-PNP) β,γ-imidotriphosphate Non-hydrolyzable Activates G proteins Moderate Structural studies of GTPase complexes

Detailed Research Findings

Mechanistic Specificity :

  • GTPγS tetralithium maintains G proteins in their active state by resisting hydrolysis, unlike native GTP, which is rapidly converted to GDP . This property allows prolonged observation of signaling events, such as histamine-induced M-channel modulation in neurons .
  • In contrast, GDPβS trilithium acts as a competitive inhibitor by mimicking GDP, locking G proteins in their inactive state .

Conformational Effects :

  • Modifications like 5′-C-methylation in GTP analogs alter ribose puckering (e.g., shifting equilibrium toward C2′-endo conformation), impacting enzyme binding . Such structural changes are absent in GTPγS tetralithium, which retains native ribose geometry .

Pharmacological Utility: GTPγS tetralithium is critical in assays measuring GPCR activation. For example, it revealed that κ-opioid receptor antagonism is essential for ethanol self-administration cessation in rats . Comparatively, ATP analogs (e.g., adenosine triphosphate derivatives) are more relevant to kinase activity and energy metabolism, highlighting the specificity of GTP analogs for G protein studies .

Synthetic Challenges :

  • α-phosphate-modified nucleoside triphosphates (e.g., thymidine 5′-(α-P-methyl) triphosphate) require complex protection/deprotection strategies for synthesis, unlike GTPγS tetralithium, which is synthesized via direct thiophosphate substitution .

Research Implications and Limitations

GTPγS tetralithium’s non-hydrolyzable nature and solubility make it indispensable for in vitro studies, but its inability to penetrate cell membranes limits in vivo applications. By comparison, native GTP and its hydrolyzable analogs are essential for dynamic cellular processes but lack the stability for mechanistic assays .

Biological Activity

Tetralithium guanosine triphosphate (GTP|AS) is a synthetic analog of guanosine triphosphate (GTP), characterized by its resistance to hydrolysis and significant role in cellular signaling. This article explores its biological activity, synthesis, applications, and comparative analysis with other nucleotide analogs.

Chemical Structure and Properties

This compound has a molecular formula of C10H15N5O14P3Li4 and a molecular weight of approximately 522.19 g/mol for the free acid form. Its unique structure includes an imido group at the beta and gamma positions of the triphosphate chain, which contributes to its non-hydrolyzable nature under physiological conditions.

Biological Activity

The biological activity of this compound is primarily associated with its function as a G-protein activator . Key findings regarding its biological activity include:

  • Signal Transduction : GTP|AS activates various G-proteins, influencing cellular processes such as growth, differentiation, and apoptosis. This activation is crucial for understanding signal transduction pathways in cells.
  • Stabilization of Protein Conformations : The compound stabilizes certain protein conformations, aiding research into ribosomal function and translation initiation factors.
  • Insulin Secretion : It enhances insulin secretion from pancreatic beta-cells, indicating its potential role in metabolic regulation.
  • Exocytosis and Organelle Transport : GTP|AS has been shown to stimulate exocytosis processes and inhibit organelle transport along axonal microtubules, highlighting its involvement in cellular transport mechanisms .

Synthesis

This compound can be synthesized through several methods. A common approach involves the reaction of guanosine 5'-triphosphate with imidophosphate under controlled conditions to form the beta,gamma-imido derivative. This derivative is then treated with lithium salts to yield the tetralithium salt form. Careful control of pH and temperature during synthesis is essential for optimal yield and purity.

Comparative Analysis with Other Nucleotide Analogs

This compound shares structural similarities with various nucleotide analogs. The following table summarizes some notable comparisons:

Compound NameStructure/ModificationUnique Features
Guanosine 5'-triphosphateStandard nucleotideHydrolyzable; essential for energy transfer and signaling
Guanosine 5'-[gamma-thio]triphosphate tetralithium saltContains a thio group at gamma positionHydrolysis-resistant; used in studying G-protein signaling
Guanylyl imidodiphosphate (GMPPNP)Imido modification on beta,gamma positionsNon-hydrolyzable; used for studying GTPase activity
Guanosine 5'-[beta,gamma-imido]triphosphate sodium saltSodium salt formSimilar stability profile; used in similar biochemical assays

This compound's unique combination of structural modifications allows it to serve specific roles in biochemical research while maintaining stability against hydrolysis, setting it apart from other nucleotide analogs.

Case Studies

Several studies have demonstrated the effectiveness of this compound in various research contexts:

  • G-protein Activation Studies : Research has shown that GTP|AS effectively activates several types of G-proteins, leading to downstream effects on cellular functions such as growth and metabolism. These studies are critical for understanding how cells respond to external signals .
  • Ribosomal Function Investigation : Studies utilizing this compound have provided insights into ribosomal mechanics by facilitating the observation of elongation factors and initiation factors during protein synthesis.
  • Metabolic Regulation : Investigations into insulin secretion have highlighted the compound's role in metabolic pathways, demonstrating its potential therapeutic applications in diabetes management.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying tetralithium guanosine triphosphate (GTPγS) in enzymatic assays, and how can interference from cellular components be mitigated?

  • Methodological Answer : GTPγS can be quantified using high-performance liquid chromatography (HPLC) with UV detection at 259 nm, optimized for nucleotide separation . To reduce interference, deproteinization via acetonitrile precipitation or ultrafiltration is critical. Internal standards (e.g., stable isotope-labeled GTP) improve accuracy by normalizing matrix effects .

Q. How should researchers handle and store GTPγS tetralithium to maintain stability in experimental settings?

  • Methodological Answer : Store lyophilized GTPγS at -20°C or below in desiccated conditions to prevent hydrolysis. For working solutions, use neutral pH buffers (e.g., Tris-HCl) and avoid repeated freeze-thaw cycles. Degradation can be monitored via TLC or HPLC .

Q. What synthesis protocols are applicable for GTPγS tetralithium, and how is reaction completion monitored?

  • Methodological Answer : While direct synthesis details are limited, analogous nucleotide triphosphate protocols involve thiophosphate substitution using sulfurizing agents (e.g., 3H-1,2-benzodithiol-3-one). Reaction progress is tracked via thin-layer chromatography (TLC) with UV visualization or ³¹P NMR to confirm thiophosphate incorporation .

Advanced Research Questions

Q. How can structural biology approaches resolve GTPγS binding kinetics with nucleotide-dependent enzymes?

  • Methodological Answer : X-ray crystallography (2.8 Å resolution) has been used to study GTP-bound enzymes like GMP reductase, with cryoprotection (e.g., glycerol) and co-crystallization with Mg²⁺ ions to stabilize the GTPγS-enzyme complex. Data interpretation requires rigorous refinement of occupancies and B-factors to distinguish ligand binding from noise .

Q. What strategies reconcile contradictory data on GTPγS efficacy in inducing GPCR desensitization across cell models?

  • Methodological Answer : Variability arises from receptor density, G-protein coupling efficiency, and endogenous GTPase activity. Normalize responses using constitutive activity controls (e.g., GDP-bound states) and perform dose-response assays across multiple cell lines (e.g., HEK293 vs. primary cells). Orthogonal validation with GTPase-deficient mutants clarifies mechanistic discrepancies .

Q. How should researchers design experiments to differentiate GTPγS effects on canonical vs. non-canonical G-protein pathways?

  • Methodological Answer : Use pathway-selective inhibitors (e.g., YM-254890 for Gαq) or siRNA knockdowns targeting specific Gα subunits. Measure downstream effectors (e.g., cAMP for Gαs, IP3 for Gαq) in parallel. Förster resonance energy transfer (FRET) biosensors can spatially resolve signaling kinetics in live cells .

Q. What considerations are critical when using GTPγS in prolonged GTPase kinetic studies?

  • Methodological Answer : Pre-incubate GTPγS with Mg²⁺-free buffers to prevent premature hydrolysis. Include EDTA to chelate residual Mg²⁺ and validate non-hydrolyzability via malachite green assays. Control for off-target effects using ATPγS or GDP analogs .

Properties

CAS No.

116912-60-8

Molecular Formula

C10H12Li4N5O14P3

Molecular Weight

547.0 g/mol

IUPAC Name

tetralithium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H16N5O14P3.4Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1

InChI Key

GWNNTMMGWQMBFN-ZVQJTLEUSA-J

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N

Origin of Product

United States

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